Dracoflavan C2

Descripción general

Descripción

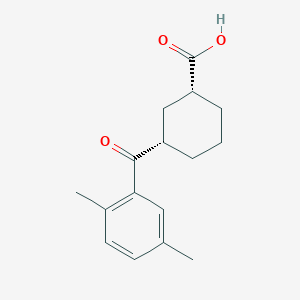

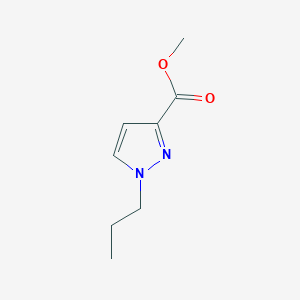

Dracoflavan C2 is a compound with the molecular formula C33H30O6 . It is one of the constituents of Dragon’s Blood, a resin produced by plants of the genus Daemonorops .

Synthesis Analysis

The structure and stereochemistry of this compound were established by chemical degradation and extensive NMR analysis . The mechanism of formation common to other constituents of the resin involves oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Molecular Structure Analysis

The molecular structure of this compound is characterized by a complex arrangement of atoms and bonds. The IUPAC name for this compound is (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol .Chemical Reactions Analysis

The formation of this compound involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Physical and Chemical Properties Analysis

This compound has a molecular weight of 522.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación

Origen y Estructura

Dracoflavan C2 es un tipo de deoxyproanthocyanidin de tipo A, una clase de flavonoides. Es uno de los componentes de la Sangre de Dragón, una resina producida por plantas del género Daemonorops (Palmae). La estructura y la estereoquímica del this compound se establecieron mediante degradación química y análisis de RMN extenso .

Control de la glucosa alta en sangre

Los científicos de alimentos han identificado a this compound como un inhibidor potente y altamente selectivo para controlar la glucosa alta en sangre. Para los pacientes diabéticos, es altamente deseable controlar los niveles altos de glucosa en sangre después de las comidas. This compound muestra una actividad comparable a la de la acarbosasa inhibiendo la α-amilasa pancreática. Notablemente, this compound no tiene actividad inhibitoria para la α-glucosidasa intestinal, que es el objetivo principal de la acarbosasa. Tal alta selectividad hace de this compound una prometedora alternativa natural para controlar los niveles altos de glucosa en sangre después de las comidas con un mínimo de flatulencia e incomodidad .

Mecanismo De Acción

Target of Action

Dracoflavan C2, a compound isolated from Dragon’s Blood, a resin produced by plants of the genus Daemonorops , has been found to have inhibitory activity against pancreatic α-amylase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

It is known that it inhibits the action of pancreatic α-amylase . This inhibition slows down the digestion of carbohydrates, thereby controlling the rise of blood glucose levels after meals.

Biochemical Pathways

The biochemical pathway affected by this compound involves the digestion of carbohydrates. By inhibiting pancreatic α-amylase, this compound slows down the breakdown of complex carbohydrates into simpler sugars. This results in a slower absorption of sugars in the intestines, leading to a more controlled increase in blood glucose levels .

Result of Action

The primary result of this compound’s action is the control of post-meal blood glucose levels. By inhibiting pancreatic α-amylase, it slows down carbohydrate digestion and sugar absorption, leading to a more gradual increase in blood glucose levels . This can be particularly beneficial for individuals with conditions like diabetes, where blood glucose control is crucial.

Propiedades

IUPAC Name |

(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBRLKTMULEGI-UCSIYHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-50-8 | |

| Record name | Dracoflavan C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)